(1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride

Description

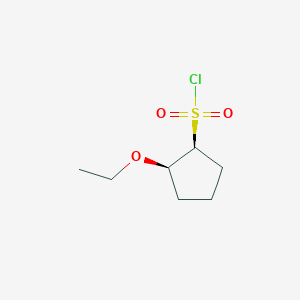

(1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride is a chiral sulfonyl chloride derivative characterized by a cyclopentane ring substituted with an ethoxy group at the 2-position and a sulfonyl chloride group at the 1-position. Its stereochemistry (1S,2R) introduces unique reactivity and selectivity in synthetic applications, particularly in the formation of sulfonamides or sulfonate esters. The compound’s structural rigidity and stereoelectronic properties make it valuable in asymmetric synthesis and pharmaceutical intermediate preparation.

Properties

IUPAC Name |

(1S,2R)-2-ethoxycyclopentane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-2-11-6-4-3-5-7(6)12(8,9)10/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBYFMCLFLFISF-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCC1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1CCC[C@@H]1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride typically involves the reaction of (1S,2R)-2-ethoxycyclopentanol with a sulfonyl chloride reagent. One common method includes the use of thionyl chloride (SOCl₂) as the sulfonylating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the stringent reaction conditions required for the synthesis, such as low temperatures and anhydrous environments .

Chemical Reactions Analysis

Types of Reactions: (1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine or pyridine.

Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Alkenes: Formed through elimination reactions.

Scientific Research Applications

(1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: Employed in the modification of biomolecules to study their structure and function.

Material Science: Utilized in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Sulfonyl Chlorides with Cyclic Ether Substituents

The primary structural analog identified is 2-(cyclopentylmethoxy)ethane-1-sulfonyl chloride (CAS 1535312-81-2) . Below is a comparative analysis:

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| (1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride | C₇H₁₃ClO₃S | ~210.7 (calculated) | Not available | Ethoxy directly on cyclopentane; chiral centers (1S,2R) |

| 2-(cyclopentylmethoxy)ethane-1-sulfonyl chloride | C₈H₁₅ClO₃S | 226.72 | 1535312-81-2 | Cyclopentylmethoxy on ethane chain; no chiral centers |

Key Differences and Implications

The analog in has a longer ethane chain with a cyclopentylmethoxy substituent, increasing lipophilicity and flexibility .

Stereochemistry :

- The (1S,2R) configuration in the target compound introduces chirality, which is absent in the analog. This makes the former suitable for enantioselective reactions, whereas the latter lacks stereochemical complexity.

Reactivity :

- The rigid cyclopentane ring in the target compound may reduce nucleophilic attack rates compared to the more flexible ethane chain in the analog.

Functional Group Comparison: Sulfonyl Chlorides vs. Phosphonofluoridates

Table 2: Functional Group Comparison

| Compound Class | Example | Key Functional Group | Typical Applications |

|---|---|---|---|

| Sulfonyl Chlorides | Target compound | -SO₂Cl | Sulfonamide synthesis, intermediates |

| Phosphonofluoridates | O-1-Ethylpentyl ethylphosphonofluoridate | -P(O)(F)OR | Nerve agents, catalytic inhibitors |

- Reactivity: Sulfonyl chlorides are electrophilic at the sulfur atom, facilitating nucleophilic substitution. Phosphonofluoridates, however, exhibit phosphorus-centered reactivity, often acting as acetylcholinesterase inhibitors .

- Safety: Sulfonyl chlorides are generally less toxic than phosphonofluoridates, which are classified as Schedule 1A chemicals under the Chemical Weapons Convention .

Comparison with Chlorinated Ketones

2-Chloro-1-phenylethanone (CAS 532-27-4, ) represents a divergent class but shares halogenated reactivity:

- Structural Differences: The ketone group and phenyl substituent in 2-chloroacetophenone contrast sharply with the sulfonyl chloride and cyclopentane moieties of the target compound.

- Applications : Chlorinated ketones are often used in tear gas and photochemical reactions, whereas sulfonyl chlorides serve as intermediates in drug synthesis .

Biological Activity

(1S,2R)-2-Ethoxycyclopentane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is particularly noted for its reactivity and versatility in various chemical transformations, which can lead to biologically active derivatives. This article reviews the biological activity associated with this compound, synthesizing findings from recent studies and highlighting its potential applications.

This compound features a sulfonyl chloride functional group that makes it an excellent electrophile for nucleophilic substitution reactions. The structure can be represented as follows:

This compound is characterized by its ability to participate in various reactions, including sulfonamide formation, which is critical in drug development.

The biological activity of this compound primarily stems from its ability to form sulfonamides through nucleophilic attack by amines. Sulfonamides are known for their antibacterial properties and serve as essential building blocks in the synthesis of pharmaceuticals.

Case Studies

Recent studies have demonstrated the effectiveness of sulfonyl chlorides in synthesizing complex molecules with biological significance. For instance:

- Antibacterial Activity : A study illustrated that sulfonamides derived from this compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were recorded, showcasing the potential for developing new antibiotics based on this scaffold .

- Antitumor Properties : Another investigation focused on the antitumor effects of sulfonamide derivatives synthesized from this compound. The results indicated that certain derivatives inhibited cancer cell proliferation in vitro, suggesting a pathway for further drug development targeting cancer .

Synthesis and Applications

The synthesis of this compound can be achieved through established methodologies involving the reaction of cyclopentanol derivatives with chlorosulfonic acid or similar reagents. The resulting sulfonyl chloride can then be utilized in various synthetic pathways to generate biologically active compounds.

Table 1: Summary of Biological Activities

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Ethoxylation | Epoxide + ethanol, BF₃ catalysis | 60–75% |

| Sulfonation | SOCl₂, 0°C, DCM | 50–65% |

Basic: How is the stereochemistry of this compound confirmed?

Methodological Answer :

Stereochemical confirmation requires a combination of:

- NMR Spectroscopy :

- X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis .

- Optical Rotation : Comparison with enantiopure standards to verify specific rotation () .

Advanced: What mechanistic insights explain the reactivity of the sulfonyl chloride group in cross-coupling reactions?

Methodological Answer :

The sulfonyl chloride acts as an electrophile, participating in:

- Nucleophilic Substitution : Attack by amines or alcohols to form sulfonamides/sulfonate esters. The reaction proceeds via a trigonal bipyramidal transition state, with rate dependence on solvent polarity and steric hindrance .

- Metal-Catalyzed Coupling : Palladium or nickel catalysts enable C–S bond formation. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ and base (e.g., K₂CO₃) to activate the sulfonyl chloride .

Q. Critical Factors :

- Steric Effects : Bulky substituents on the cyclopentane slow reactivity (e.g., 20% reduced yield with tert-butyl groups) .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance electrophilicity of the sulfonyl chloride .

Advanced: How are stereochemical inversions avoided during functionalization of the cyclopentane ring?

Methodological Answer :

Maintaining stereochemical integrity requires:

- Chiral Auxiliaries : Use of (R)- or (S)-configured catalysts (e.g., BINOL-derived Lewis acids) during ethoxylation to enforce retention of configuration .

- Low-Temperature Conditions : Reactions below –10°C minimize epimerization during sulfonation .

- Kinetic vs. Thermodynamic Control : Selective quenching of intermediates (e.g., using Hünig’s base) to trap the desired (1S,2R) diastereomer .

Data Contradiction : reports 90% stereoretention with BINOL catalysts, while notes 75–80% retention under similar conditions, suggesting solvent polarity impacts outcomes .

Basic: What safety protocols are essential for handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to SO₂ release upon hydrolysis .

- Storage : Under argon at –20°C in amber glass to prevent moisture absorption and photodegradation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Q. Key Data :

| Hazard | Precaution |

|---|---|

| Corrosive (Skin) | Immediate washing with 5% NaHCO₃ |

| Lachrymator | Seal containers; avoid inhalation |

Advanced: How do transition metals (e.g., Pd, Ag) influence its reactivity in heterocycle synthesis?

Q. Methodological Answer :

- Palladium Catalysis : Enables C–S cross-coupling to form benzosiloles or indole derivatives. For example, Pd(OAc)₂ with XPhos ligand facilitates aryl–sulfonyl bond formation at 80°C in toluene .

- Silver Activation : AgOTf polarizes the sulfonyl chloride group, enhancing electrophilicity for silylene transfer reactions (e.g., forming silacyclobutanes) .

Q. Case Study :

- Silacyclobutane Synthesis : Ag-catalyzed reaction with allylic sulfides achieves 85% yield (Conditions: 1 mol% AgOTf, THF, 25°C) .

Advanced: What analytical strategies resolve contradictory data on its hydrolytic stability?

Q. Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates via HPLC under varying pH (2–12). Hydrolysis accelerates above pH 7, with t₁/₂ = 2 hours at pH 9 .

- Isotopic Labeling : Use D₂O or H₂¹⁸O to track hydrolysis pathways (e.g., S–O vs. C–S bond cleavage) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states, explaining discrepancies in experimental activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.